N-1H-Benzimidazol-2-yl-4-nitro-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1H-Benzimidazol-2-yl-4-nitro-benzenesulfonamide is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological properties. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. These compounds have been extensively studied for their biological activities, including antimicrobial, anticancer, and antiviral properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-1H-Benzimidazol-2-yl-4-nitro-benzenesulfonamide typically involves the condensation of o-phenylenediamine with p-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-1H-Benzimidazol-2-yl-4-nitro-benzenesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Sodium dithionite, hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: Formation of N-1H-Benzimidazol-2-yl-4-aminobenzenesulfonamide.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-1H-Benzimidazol-2-yl-4-nitro-benzenesulfonamide has a wide range of scientific research applications:
Biology: Studied for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N-1H-Benzimidazol-2-yl-4-nitro-benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: By inhibiting these molecular targets, the compound can disrupt key signaling pathways in cells, leading to apoptosis (programmed cell death) or inhibition of cell growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-1H-Benzimidazol-2-yl-4-aminobenzenesulfonamide: A reduced form of the compound with similar biological activities.
N-1H-Benzimidazol-2-yl-4-chlorobenzenesulfonamide: A derivative with a chlorine substituent, showing different reactivity and biological properties.
Uniqueness
N-1H-Benzimidazol-2-yl-4-nitro-benzenesulfonamide is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. The presence of the nitro group allows for further functionalization and derivatization, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
193696-66-1 |
---|---|
Molekularformel |
C13H10N4O4S |
Molekulargewicht |
318.31 g/mol |
IUPAC-Name |
N-(1H-benzimidazol-2-yl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H10N4O4S/c18-17(19)9-5-7-10(8-6-9)22(20,21)16-13-14-11-3-1-2-4-12(11)15-13/h1-8H,(H2,14,15,16) |
InChI-Schlüssel |
IWICJKDNRXWNKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.